molecular formula C10H9FO B8623213 3-(4-fluorophenyl)-2-methyl-2-Propenal

3-(4-fluorophenyl)-2-methyl-2-Propenal

Cat. No.: B8623213
M. Wt: 164.18 g/mol
InChI Key: KGIKBRYVRUTDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-2-Propenal can be achieved through several methods. One common approach involves the aldol condensation of 4-fluorobenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: 3-(4-Fluorophenyl)-2-methylpropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-2-Propenal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-methylprop-2-enal
  • 3-(4-Bromophenyl)-2-methylprop-2-enal
  • 3-(4-Methylphenyl)-2-methylprop-2-enal

Uniqueness

3-(4-fluorophenyl)-2-methyl-2-Propenal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3

InChI Key

KGIKBRYVRUTDGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 124 g (1 mole) of 4-fluorobenzaldehyde and 8 g (0.143 mole) of potassium hydroxide in 500 ml ethanol at room temperature was added dropwise a solution of 52.2 g (0.9 mole) of propionaldehyde in 100 ml ethanol. After stirring for 0.5 hour, the mixture was acidified with acetic acid and concentrated by rotary evaporation. The residue was partitioned between methylene chloride and water. The aqueous layer was extracted three times with additional methylene chloride. The combined organic layers were dried and concentrated. Distillation through a 12-inch vacuum jacketed column gave 113.5 g (77%) of pale yellow low-melting crystalline product, b.p. 70°-72° C. (0.4-0.7 mm).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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